Certified Purity Specification: Target Compound vs. 4-Aminobenzyl Analog from AKSci
The target compound (CAS 1251558-79-8) is supplied by Chemenu with a certified minimum purity of ≥95% (Catalog CM638613) . The closest purchasable analog bearing the identical 3-chloro-2-methylphenyl carboxamide moiety but with a 4-aminobenzyl (rather than 4-acetamidobenzyl) N1-substituent—1-(4-aminobenzyl)-N-(3-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide (AKSci HTS051180)—carries an identical ≥95% purity specification . Thus, the target compound does not offer a purity advantage over this analog, and procurement decisions must be driven by the desired N1-substituent pharmacophore (acetamido vs. free amine) rather than by quality differential.
| Evidence Dimension | Supplier-certified minimum purity (HPLC/LC-MS) |
|---|---|
| Target Compound Data | ≥95% (Chemenu CM638613) |
| Comparator Or Baseline | ≥95% (AKSci HTS051180; 4-aminobenzyl analog) |
| Quantified Difference | No significant difference (both ≥95%) |
| Conditions | Commercial supplier certificate of analysis basis; compound identity confirmed by NMR and LC-MS per standard vendor QC protocols |
Why This Matters
For screening-library procurement where the 4-acetamidobenzyl pharmacophore is required for target engagement hypotheses (e.g., hydrogen-bond donation via the acetamido NH), the target compound is the necessary purchase despite equivalent purity to the 4-aminobenzyl analog, because the amine analog lacks the acetyl group required for the postulated binding interaction.
